2-(2,4,6-Trimethylphenyl)pyridine

Description

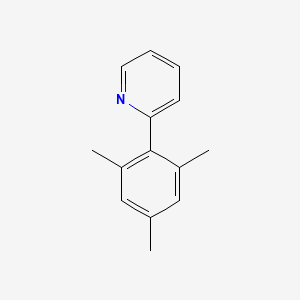

2-(2,4,6-Trimethylphenyl)pyridine is a pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group at the 2-position of the pyridine ring. This substitution imparts significant steric bulk and electron-donating properties due to the methyl groups, making the compound valuable in coordination chemistry, catalysis, and materials science . The mesityl group enhances stability in metal complexes by preventing unwanted ligand dissociation, while the pyridine nitrogen serves as a coordination site for transition metals .

Properties

CAS No. |

75722-64-4 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)pyridine |

InChI |

InChI=1S/C14H15N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h4-9H,1-3H3 |

InChI Key |

QOCGQQBSSZLQBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=CC=N2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Chloro-4-(2,4,6-trimethylphenyl)pyridine : The chlorine substituent at the 2-position introduces electron-withdrawing effects, reducing the pyridine ring's basicity compared to the target compound. This modification is critical in pharmaceutical intermediates, where electronic tuning influences reactivity .

- 2-Phenyl-4-(2,4,6-trimethylphenyl)pyridine (mesppy) : The phenyl group at the 2-position increases aromatic conjugation, enhancing luminescent properties for applications in organic light-emitting diodes (OLEDs). The mesityl group at the 4-position provides steric protection against aggregation-induced quenching .

Steric and Molecular Weight Comparisons

- It has a lower molecular weight (121.18 g/mol) and higher pKa (7.43) due to the absence of bulky substituents, making it a stronger base in catalytic reactions .

- 2,4,6-Triphenylpyridine : Substituted with phenyl groups at all three positions, this compound exhibits extended π-conjugation and higher molecular weight (295.39 g/mol). Its rigid structure is advantageous in supramolecular chemistry but reduces solubility in common solvents .

Coordination Chemistry and Ligand Behavior

- 2-(2’-Pyridyl)-4,6-diphenylphosphinine : Incorporates a phosphorus heteroatom, enabling dual coordination sites (pyridine N and phosphorus). This contrasts with the target compound, which relies solely on pyridine N for metal binding. The phosphorus site allows for unique redox activity in transition metal complexes .

- Umicore M31 Catalyst : Features a mesityl-substituted imidazolidinylidene ligand paired with a pyridine group. The mesityl groups here stabilize the ruthenium center, highlighting the role of steric bulk in preventing catalyst deactivation—a property shared with 2-(2,4,6-trimethylphenyl)pyridine .

Physicochemical Data Table

*Estimated based on 2,4,6-trimethylpyridine data . †Inferred from structurally similar compounds in . ‡Predicted due to electron-withdrawing Cl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.